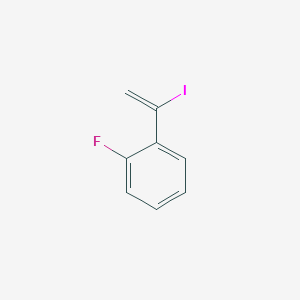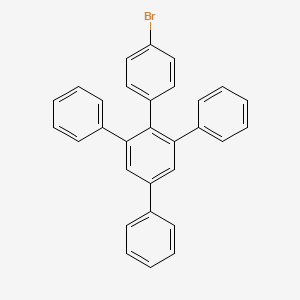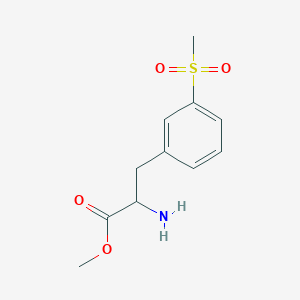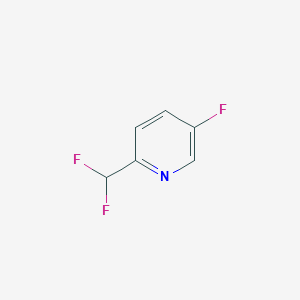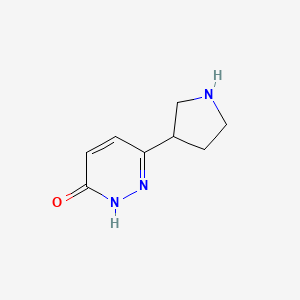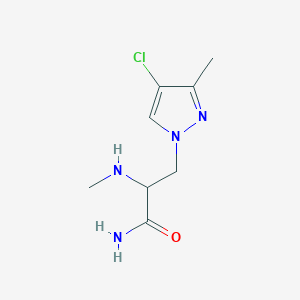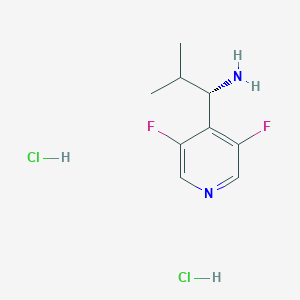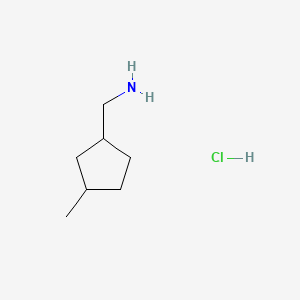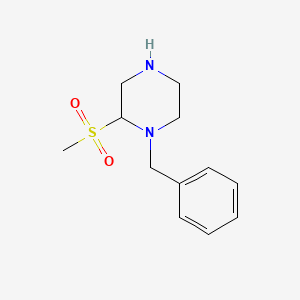![molecular formula C18H19BrN4O2S B13645840 5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13645840.png)
5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core, bromination, and subsequent functionalization with piperidine and tosyl groups. One common method involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and α,β-unsaturated carbonyl compounds.
Functionalization with Piperidine and Tosyl Groups: The piperidine group can be introduced through nucleophilic substitution reactions, while the tosyl group is typically added using tosyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and pyrimidine moieties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 5-Bromo-4-methyl-2-substituted pyrimidines
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of functional groups and structural features. The presence of the tosyl group, in particular, can enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C18H19BrN4O2S |
|---|---|
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
5-bromo-7-(4-methylphenyl)sulfonyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H19BrN4O2S/c1-13-5-7-14(8-6-13)26(24,25)23-11-15(19)16-17(20-12-21-18(16)23)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10H2,1H3 |
Clave InChI |
YSHRJXUEXWOTNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3N4CCCCC4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


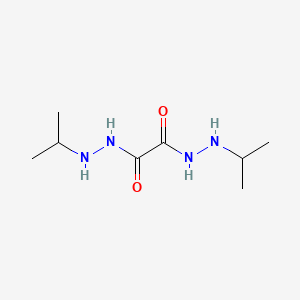
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
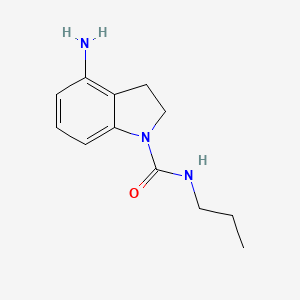
![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)
